molecular formula C5H2ClN3O B13630532 7-Chlorooxazolo[4,5-d]pyrimidine

7-Chlorooxazolo[4,5-d]pyrimidine

Cat. No.: B13630532
M. Wt: 155.54 g/mol
InChI Key: ZZAJPIAAFRSWCB-UHFFFAOYSA-N
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Description

7-Chlorooxazolo[4,5-d]pyrimidine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of the chlorine atom at the 7-position enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 7-Chlorooxazolo[4,5-d]pyrimidine involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides. This reaction typically uses reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . The required benzamide is prepared from 5-amino-6-hydroxypyrimidine and an acid chloride or anhydride .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar dehydrative cyclization methods. The process involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Uniqueness: 7-Chlorooxazolo[4,5-d]pyrimidine is unique due to the presence of the chlorine atom at the 7-position, which enhances its reactivity and potential biological activity. This makes it a valuable compound in drug design and development .

Properties

Molecular Formula

C5H2ClN3O

Molecular Weight

155.54 g/mol

IUPAC Name

7-chloro-[1,3]oxazolo[4,5-d]pyrimidine

InChI

InChI=1S/C5H2ClN3O/c6-4-3-5(8-1-7-4)9-2-10-3/h1-2H

InChI Key

ZZAJPIAAFRSWCB-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)OC=N2

Origin of Product

United States

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